An In-depth Technical Guide to the Chemical Properties and Stability of N-(Diphenylmethylidene)glycine
An In-depth Technical Guide to the Chemical Properties and Stability of N-(Diphenylmethylidene)glycine
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of N-(Diphenylmethylidene)glycine in Modern Synthesis
In the landscape of synthetic organic chemistry, particularly in the intricate field of drug development and peptide science, the ability to precisely construct non-canonical α-amino acids is paramount. N-(Diphenylmethylidene)glycine, and its corresponding esters, have emerged as a cornerstone reagent for this purpose. It serves as a practical and versatile glycine enolate equivalent, enabling chemists to forge new carbon-carbon bonds at the α-position with a high degree of control. The bulky diphenylmethylidene (or benzophenone imine) group serves a dual, critical function: it protects the nucleophilic nitrogen atom and, more importantly, it acidifies the adjacent α-protons, facilitating the generation of a stable enolate under basic conditions. This guide provides an in-depth exploration of the core chemical properties, stability profile, and field-proven applications of this pivotal synthetic intermediate, designed for the practicing researcher and drug development professional.
Core Chemical and Physical Characteristics
N-(Diphenylmethylidene)glycine itself is the parent compound, but it is most frequently utilized in its esterified form (e.g., methyl, ethyl, or tert-butyl esters) to prevent self-condensation and enable subsequent chemical transformations. The properties of these esters are central to their application.
Structure and Nomenclature
The foundational structure consists of a glycine moiety where the primary amine is protected as a Schiff base with benzophenone.
-
IUPAC Name: 2-[(Diphenylmethylidene)amino]acetic acid
-
Common Synonyms: Benzophenone imine of glycine, Glycine-benzophenone Schiff base
The ester derivatives are named accordingly, for example, N-(Diphenylmethylidene)glycine ethyl ester or Ethyl 2-[(diphenylmethylidene)amino]acetate.[2]
Physicochemical Properties
The physical properties of the commonly used ester derivatives are summarized below, providing essential data for experimental design and handling.
| Property | N-(Diphenylmethylidene)glycine methyl ester | N-(Diphenylmethylidene)glycine ethyl ester | Reference(s) |
| Molecular Formula | C₁₆H₁₅NO₂ | C₁₇H₁₇NO₂ | [3] |
| Molecular Weight | 253.3 g/mol | 267.32 g/mol | [3] |
| Appearance | Off-white to white powder/solid | White to light yellow crystalline powder or crystals | [3] |
| Melting Point | 40 - 45 °C | 51 - 53 °C | [3] |
| Boiling Point | Not readily available | 195 °C / 2 mmHg | |
| Solubility | --- | Ethanol: 50 mg/mL | [1] |
| Storage Conditions | 2-8 °C, under inert atmosphere | 2-8 °C | [1][3][4] |
Reactivity Profile: The Heart of Synthetic Utility
The synthetic power of N-(Diphenylmethylidene)glycine esters lies in the reactivity of the α-carbon, which is rendered acidic by the adjacent imine and ester functionalities.
Enolate Formation: The Key Activation Step
The protons on the α-carbon of the glycine backbone are significantly more acidic (pKa ≈ 18-19) than in a simple ester. This is because the resulting negative charge of the conjugate base (the enolate) is delocalized not only onto the ester's carbonyl oxygen but also across the C=N- bond of the imine system.
This enhanced acidity allows for facile and quantitative deprotonation using a variety of bases, from strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) in anhydrous conditions to milder bases like aqueous sodium hydroxide under phase-transfer catalysis (PTC) conditions.[5] The stability of the benzophenone imine to basic conditions is crucial, as it prevents degradation during enolate formation and subsequent reactions.[6]
Caption: Deprotonation at the α-carbon to form the key stabilized enolate intermediate.
α-Alkylation: Building Molecular Complexity
The generated enolate is a potent carbon nucleophile that readily participates in Sₙ2 reactions with a wide range of electrophiles, most commonly alkyl halides. This alkylation step is the cornerstone of its use in synthesizing unnatural amino acids.[5]
The O'Donnell amino acid synthesis is a classic example, often employing phase-transfer catalysis.[5] In this setup, a quaternary ammonium salt shuttles the enolate anion from the aqueous basic phase into the organic phase containing the alkyl halide, facilitating the reaction.[5] This method avoids the need for cryogenic temperatures and strictly anhydrous conditions often required with bases like LDA.[5][6]
The steric bulk of the benzophenone imine effectively prevents dialkylation, leading to selective monoalkylation, a significant advantage over other glycine enolate precursors.[5]
Caption: The core synthetic pathway: enolate formation followed by nucleophilic alkylation.
The scope of this reaction is broad, with successful alkylations reported using various benzyl, alkyl, and allyl halides.[5][7] Furthermore, asymmetric variants using chiral phase-transfer catalysts derived from Cinchona alkaloids have been developed to achieve high enantioselectivity, providing access to chiral α-amino acids.[7][8]
Stability Profile and Strategic Decomposition
The stability of N-(Diphenylmethylidene)glycine is a tale of two conditions. It is robust under the basic conditions required for its primary synthetic application, yet it is designed for facile cleavage under acidic conditions to liberate the desired product.
Stability Under Basic and Neutral Conditions
The imine linkage is generally stable to a range of basic conditions, from strong non-nucleophilic bases like LDA to aqueous hydroxides used in phase-transfer catalysis.[5][6] This stability is fundamental to its utility, allowing the α-carbon to be deprotonated without compromising the nitrogen protecting group. The ester moiety, however, can be susceptible to saponification under harsh basic conditions (e.g., concentrated NaOH), especially for methyl and ethyl esters.[6] The use of a tert-butyl ester can circumvent this issue, as it is more resistant to basic hydrolysis.
Instability Under Acidic Conditions: The Deprotection Strategy
The diphenylmethylidene group is readily cleaved by acid-catalyzed hydrolysis. This is not a flaw but a crucial design feature. The imine is hydrolyzed back to benzophenone and the primary amine of the newly synthesized α-amino acid.
Mild acidic conditions, such as aqueous HCl, citric acid, or acetic acid, are typically sufficient to effect this transformation. The reaction proceeds rapidly, often at room temperature.
Caption: Acid-catalyzed hydrolysis to deprotect the imine and yield the final amino acid.
Storage and Handling Recommendations
To ensure long-term viability and prevent gradual hydrolysis from atmospheric moisture, N-(Diphenylmethylidene)glycine and its esters should be:
-
Stored in a tightly sealed container.
-
Kept in a cool, dry place, with refrigeration (2-8 °C) being ideal.[1][3]
-
Preferably stored under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.[4]
Validated Experimental Methodologies
The following protocols are representative of standard laboratory procedures for the synthesis and application of N-(Diphenylmethylidene)glycine esters.
Protocol: Synthesis of N-(Diphenylmethylidene)glycine Methyl Ester
This procedure describes a common method for preparing the Schiff base from the corresponding amino acid ester hydrochloride.
Materials:
-
Glycine methyl ester hydrochloride
-
Benzophenone imine
-
Dichloromethane (DCM), dry
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirring solution of glycine methyl ester hydrochloride (1.0 eq) in dry dichloromethane under a nitrogen atmosphere at room temperature, add benzophenone imine (1.0 eq) in a single portion.[4]
-
Stir the reaction mixture for 24 hours. During this time, a precipitate of ammonium chloride will form.[4]
-
After 24 hours, add water to the reaction mixture to dissolve the precipitate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N-(Diphenylmethylidene)glycine methyl ester as an off-white to pale yellow solid.[4]
Protocol: Phase-Transfer Catalyzed (PTC) Alkylation
This protocol outlines a general procedure for the α-alkylation of the glycine imine ester using phase-transfer catalysis.
Materials:
-
N-(Diphenylmethylidene)glycine tert-butyl ester
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Toluene
-
50% aqueous Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or a chiral PTC (1-10 mol%)
Procedure:
-
In a round-bottom flask, dissolve N-(Diphenylmethylidene)glycine tert-butyl ester (1.0 eq) and the phase-transfer catalyst (e.g., 5 mol%) in toluene.
-
Add the alkyl halide (1.2 eq) to the solution.
-
With vigorous stirring, add the 50% aqueous NaOH solution.
-
Continue to stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, dilute the reaction mixture with water and toluene.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the α-alkylated glycine derivative.
Protocol: Deprotection via Acidic Hydrolysis
This protocol provides a straightforward method for cleaving the benzophenone imine to reveal the free amino acid ester.
Materials:
-
α-Alkylated N-(Diphenylmethylidene)glycine ester
-
Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the α-alkylated N-(Diphenylmethylidene)glycine ester (1.0 eq) in THF.
-
Add 1N aqueous HCl (a slight excess) to the solution.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Add water to the residue and wash with diethyl ether to remove the benzophenone byproduct.
-
The aqueous layer, containing the hydrochloride salt of the amino acid ester, can be used directly or lyophilized to yield the solid product.
Conclusion
N-(Diphenylmethylidene)glycine and its esters are indispensable tools in synthetic chemistry. Their unique combination of stability to base and lability to acid provides a robust platform for the synthesis of a vast array of modified amino acids. The ability to generate a stabilized enolate under accessible conditions—ranging from cryogenic strong bases to ambient phase-transfer catalysis—offers chemists remarkable flexibility. By understanding the core principles of its reactivity and stability, researchers can effectively leverage this reagent to advance programs in medicinal chemistry, chemical biology, and materials science, confident in the reliability and versatility of the underlying chemistry.
References
-
A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. National Center for Biotechnology Information. [Link]
-
N-(Diphenylmethylene)Glycine Ethyl Ester. Aribo Biotechnology. [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. National Center for Biotechnology Information. [Link]
-
A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. PubMed. [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Center for Biotechnology Information. [Link]
-
Glycylglycine. PubChem, National Center for Biotechnology Information. [Link]
-
Asymmetric Oxidative Dimerization of the Enolates of N-[Bis(methylthio)methylene]- and N-(Diphenylmethylene)glycine Esters. ACS Publications. [Link]
- Process for the preparation of a benzophenone glycine imine alkyl ester derivative.
-
Alpha-Terpineol. PubChem, National Center for Biotechnology Information. [Link]
-
A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. National Center for Biotechnology Information. [Link]
-
Structural Dynamics of the Glycine-binding Domain of the N-Methyl-d-Aspartate Receptor. Journal of Biological Chemistry. [Link]
-
Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. ACS Publications. [Link]
-
Asymmetric Alkylation of 8-Phenylmenthyl N-[Bis(methylthio)methylene]glycinate Enolates. Synthesis of D- and L-.alpha.-Amino Acids from a Single Chiral Precursor. ACS Publications. [Link]
-
Assisted dipeptide bond formation : glycine as a case study. White Rose Research Online. [Link]
-
Role of Glycine and Its Methyl-Derivatives on Conformational Stability and Dynamics of Cytochrome c. PubMed. [Link]
-
Benzophenone Schiff bases of glycine derivatives. IU Indianapolis ScholarWorks. [Link]
-
Expedient Synthesis of Peptides Containing Nε-Carboxymethyllysine. The University of Manchester. [Link]
-
Synthesis of N-methyl glycine. PrepChem.com. [Link]
-
Methods for Removing the Fmoc Group. SpringerLink. [Link]
-
Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. CORE. [Link]
-
Theoretical studies in molecular recognition: asymmetric induction of benzophenone imine ester enolates by the benzylcinchoninium ion. ACS Publications. [Link]
-
22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
(PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central, National Center for Biotechnology Information. [Link]
-
Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. ResearchGate. [Link]
-
Peptide kinetics. Part 8.—Acid-catalyzed hydrolysis of N-acyl glycines. RSC Publishing. [Link]
-
Cumyl Ester as the C-Terminal Protecting Group in the Enantioselective Alkylation of Glycine Benzophenone Imine. ResearchGate. [Link]
-
O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
-
Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction. NPTEL. [Link]
-
Protein Stability and Unfolding Following Glycine Radical Formation. MDPI. [Link]
-
Chemical Properties of «alpha»-Terpineol (CAS 98-55-5). Cheméo. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]
-
Synthesis and application of dipeptides; Current status and perspectives. ResearchGate. [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
Sources
- 1. N-(ジフェニルメチレン)グリシンエチルエステル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-(Diphenylmethylene)glycine ethyl ester, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
